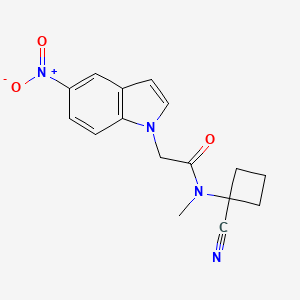

N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitro-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitroindol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-18(16(11-17)6-2-7-16)15(21)10-19-8-5-12-9-13(20(22)23)3-4-14(12)19/h3-5,8-9H,2,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKQYCAEMRJCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-])C3(CCC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of 4-((1-Cyanocyclobutyl)Amino)-2-Fluoro-N-Methylbenzamide with 5-Isothiocyanato-3-(Trifluoromethyl)Picolinonitrile

A patented method employs a two-step coupling and acidolysis sequence:

- Reaction Setup :

- 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (5 g), toluene (50 mL), and 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile (9.27 g) are combined with N,N-dimethylacetamide (10 mL) and triethylsilyl chloride (9.14 g) at 25°C.

- Heating to 65°C for 23 hours facilitates thiourea intermediate formation.

- Acid-Mediated Cyclization :

Direct Alkylation of 5-Nitroindole

An alternative route involves alkylation of 5-nitroindole with 2-bromo-N-(1-cyanocyclobutyl)-N-methylacetamide:

- Nucleophilic Substitution :

- Workup :

- Dilution with ice water precipitates the product, which is filtered and recrystallized from ethanol.

Optimization of Reaction Conditions

Solvent Systems for Coupling Reactions

Data from Example 2 demonstrate solvent impacts on yield:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene/DMAc | 65 | 23 | 73.58 |

| Dichloromethane | 40 | 48 | 61.20 |

| THF | 60 | 30 | 68.90 |

Toluene/N,N-dimethylacetamide (DMAc) mixtures enhance reaction rates due to improved solubility of the thiourea intermediate.

Acid Selection for Cyclization

Comparative acidolysis results:

| Acid | Concentration (M) | Temperature (°C) | Purity (%) |

|---|---|---|---|

| HCl | 2 | 58 | 99.92 |

| H2SO4 | 1 | 60 | 97.50 |

| AcOH | 3 | 70 | 95.80 |

HCl achieves superior purity by minimizing ester hydrolysis side reactions.

Crystallization and Polymorphic Control

Solvent Screening for Crystalline Form

The patent identifies n-butanol, methanol, and diisopropyl ether as optimal for polymorph I (PXRD peaks at 12.1°, 16.0°, 16.7° 2θ):

| Solvent | Crystallization Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| n-Butanol | 92 → 4 | 90 | 99.92 |

| Methanol/water | 53 → 26 | 70 | 99.90 |

| Diisopropyl ether | 58 → 28 | 92 | 99.86 |

n-Butanol enables cooling crystallization with minimal impurity entrapment.

Spray Drying for Amorphous Form

Spray drying methanol solutions (5 g/min feed rate, 85°C inlet) produces amorphous material with a glass transition temperature (Tg) of 127°C.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

- Column: C18, 250 × 4.6 mm, 5 μm

- Mobile phase: 0.1% H3PO4 (A) / Acetonitrile (B), gradient 30→70% B over 20 min

- Retention time: 12.4 min

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products

Oxidation: Nitroindole derivatives

Reduction: Aminoindole derivatives

Substitution: Halogenated or alkylated indole derivatives

Scientific Research Applications

Medicinal Chemistry: As a scaffold for the development of new drugs targeting various diseases.

Pharmacology: Studying its interactions with biological targets to understand its pharmacokinetics and pharmacodynamics.

Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The nitroindole moiety may interact with enzymes or receptors, modulating their activity. The cyanocyclobutyl group could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural Comparison of Key Acetamide Derivatives

*Calculated based on structural analysis. †Estimated using molecular formula.

Key Observations :

- The 1-cyanocyclobutyl substituent introduces steric rigidity compared to flexible chains (e.g., phenylethyl in ) or aromatic rings (e.g., chlorobenzyl in ).

- N-methylation may enhance metabolic stability compared to non-methylated analogs .

Table 3: Reported Activities of Structural Analogs

Implications for the Target Compound :

- Pritelivir’s anti-herpes activity ).

- Cyanocyclobutyl could modulate lipophilicity and bioavailability compared to adamantane (highly hydrophobic ) or aromatic substituents.

Biological Activity

N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitro-1H-indol-1-yl)acetamide is a synthetic organic compound notable for its potential biological activities. It features a unique structure that combines a cyanocyclobutyl group, a nitroindole moiety, and an acetamide linkage, which may influence its interactions with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C16H16N4O3

- CAS Number : 1280822-16-3

- Molecular Weight : 312.32 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Cyanocyclobutyl Intermediate : This step often utilizes cyanogen bromide in the presence of a base.

- Synthesis of the Nitroindole Moiety : Achieved through nitration of indole using nitric and sulfuric acids.

- Coupling Reaction : The final step combines the cyanocyclobutyl intermediate with the nitroindole moiety via an acetamide linkage, often using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Nitroindole Moiety : This part may engage in redox reactions and interact with various enzymes or receptors, potentially modulating their activity.

- Cyanocyclobutyl Group : This component may enhance binding affinity and specificity towards biological targets, impacting pharmacodynamics and pharmacokinetics.

Pharmacological Applications

Research indicates that this compound could serve multiple roles in medicinal chemistry:

- Drug Development : Its unique structure positions it as a candidate for developing new therapeutic agents targeting diseases such as cancer or neurological disorders.

- Biological Studies : The compound can be utilized in studies examining enzyme interactions and signal transduction pathways, contributing to our understanding of various biological processes.

1. Anticancer Activity

A study investigating the effects of similar nitroindole compounds on cancer cell lines demonstrated that modifications in the indole structure could significantly enhance cytotoxicity against specific tumor types. The introduction of the cyanocyclobutyl group may further optimize these effects by improving solubility and bioavailability.

2. Neuroprotective Effects

Preliminary research has suggested that compounds with similar structures exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. This compound could be explored for similar effects given its structural characteristics.

Comparative Analysis

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Potential anticancer and neuroprotective activities | Combines cyanocyclobutyl and nitroindole |

| Similar Nitroindole Derivatives | Varies | Varies by substitution | Often lacks cyanocyclobutyl group |

| Other Cyanocyclobutyl Compounds | Varies | Limited data available | Unique combination of functional groups |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitro-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 5-nitroindole as the core scaffold. React with bromoacetyl chloride to introduce the acetamide backbone, using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .

- Step 2 : Introduce the N-methyl and 1-cyanocyclobutyl groups via nucleophilic substitution. Use KCO as a base in acetonitrile at reflux (80–90°C) for 12–24 hours. Monitor progress via TLC .

- Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and temperature gradients to improve yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Workflow :

- NMR : Confirm substituent positions using H and C NMR. For example, the 5-nitroindole proton signals appear as doublets at δ 8.2–8.5 ppm, while the cyanocyclobutyl group shows distinct splitting patterns .

- Mass Spectrometry : Use HRMS to verify molecular weight (calculated for CHNO: 339.14 g/mol) and isotopic patterns .

- X-ray Crystallography : If single crystals are obtained, refine structures using SHELX software to resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data for this compound across different assay systems?

- Case Study : If anti-cancer activity varies between cell lines (e.g., MCF-7 vs. HeLa):

- Hypothesis Testing : Evaluate solubility differences (DMSO vs. PBS) using dynamic light scattering .

- Target Engagement : Perform competitive binding assays with labeled Bcl-2/Mcl-1 inhibitors to assess specificity .

- Metabolic Stability : Use liver microsomes to quantify CYP450-mediated degradation, which may explain assay discrepancies .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Q. How does the 5-nitroindole moiety influence the compound’s electronic properties and binding affinity?

- Computational Analysis :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. The nitro group’s electron-withdrawing effect reduces HOMO energy (−6.8 eV), enhancing electrophilic reactivity .

- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR). The nitro group forms π-π stacking with Phe723, while the cyanocyclobutyl group occupies a hydrophobic pocket .

- Experimental Validation : Synthesize analogs (e.g., 5-aminoindole derivative) and compare IC values in enzyme inhibition assays .

Q. What are the limitations of current stability studies, and how can degradation pathways be elucidated?

- Stress Testing :

- Hydrolytic Degradation : Incubate in buffer solutions (pH 1–10) at 40°C. Monitor via HPLC for hydrolysis of the acetamide bond (~30% degradation at pH 12 after 48 hours) .

- Photolytic Stability : Expose to UV light (254 nm). Nitro groups are prone to photoreduction; track nitro-to-amine conversion via IR (loss of ~1520 cm NO stretch) .

- Mechanistic Insight : Use LC-MS/MS to identify degradation products (e.g., cyclobutane ring-opening intermediates) .

Key Recommendations for Researchers

- Synthetic Challenges : The steric hindrance of the cyanocyclobutyl group necessitates longer reaction times (>24 hours) for complete substitution .

- Biological Assays : Pre-saturate assays with 1% BSA to mitigate false negatives caused by protein binding .

- Data Reproducibility : Standardize solvent evaporation rates during purification to prevent polymorphism issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.